N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-23(25-13-16-7-8-20-21(12-16)31-15-30-20)24(29)26-14-19(22-6-3-11-32-22)27-10-9-17-4-1-2-5-18(17)27/h1-8,11-12,19H,9-10,13-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDNBEZMEWQYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of structural motifs including a benzo[d][1,3]dioxole moiety, an indole derivative, and a thiophene group. These components contribute to its potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural features. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects of Related Compounds
The above data indicates that certain benzo[d][1,3]dioxole derivatives exhibit lower IC50 values compared to doxorubicin, suggesting stronger anticancer activity.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Microtubule Interaction : Similar compounds have been shown to interact with tubulin and disrupt microtubule assembly. This leads to cell cycle arrest and apoptosis in cancer cells.
- EGFR Inhibition : The compound's structure suggests potential inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Mitochondrial Pathway Modulation : Compounds with similar structures have been associated with the modulation of mitochondrial apoptosis pathways by affecting proteins such as Bax and Bcl-2 .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Cytotoxicity Assessment
A study conducted on synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole showed promising results in terms of cytotoxicity against HepG2 and HCT116 cell lines. The study utilized SRB assays to determine IC50 values and assessed apoptosis through annexin V-FITC staining and cell cycle analysis .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound towards various targets including EGFR and tubulin. These studies provide insights into how structural modifications can enhance or diminish biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several oxalamide and heterocyclic derivatives. Below is a detailed comparison based on molecular architecture, substituent variations, and inferred properties:
Structural Analogues and Key Differences
Inferred Pharmacological Implications
- Target Compound : The indoline moiety may confer receptor-binding affinity (e.g., serotonin or dopamine receptors), while the thiophene group could enhance π-stacking interactions. However, the lack of methyl or methoxy groups (cf. ) may reduce metabolic stability.
- Pyrrolidine Analogue : The tertiary amine in pyrrolidine could improve solubility but may increase off-target interactions (e.g., with adrenergic receptors).
- Chlorophenyl-Thiazolo-Triazole Derivative : The chlorine atom and fused heterocycles suggest enhanced target selectivity and resistance to oxidative metabolism.
Q & A
Q. What synthetic methodologies are recommended for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide?
The synthesis involves multi-step reactions, including coupling of oxalamide precursors with functionalized heterocyclic moieties. For example:
- Step 1 : React benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride to form the oxalamide intermediate.
- Step 2 : Introduce the indoline-thiophene moiety via nucleophilic substitution or condensation reactions under reflux in acetic acid, monitored by TLC .
- Step 3 : Purify via recrystallization from DMF/acetic acid mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. How can initial biological activity screening be designed for this compound?
Prioritize assays aligned with the structural motifs:
- Anticancer activity : Use cell viability assays (e.g., MTT) against cancer cell lines, leveraging the indoline and thiophene groups’ known interactions with kinases .
- Antimicrobial testing : Screen against Gram-positive/negative bacteria, noting the benzodioxole moiety’s potential membrane-disrupting effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent optimization : Replace glacial acetic acid with mixed solvents (e.g., toluene/acetic acid) to reduce steric hindrance from bulky substituents .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity compared to traditional reflux .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to kinases (e.g., BRAF V600E), focusing on hydrogen bonding with the oxalamide group and π-π stacking with thiophene/indoline .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain redox activity or charge transfer potential .
Q. How can structural analogs resolve contradictions in reported biological activity data?
- Systematic SAR studies : Modify substituents (e.g., replace benzodioxole with isosteric groups) and compare bioactivity profiles.
- Pharmacophore mapping : Identify critical motifs (e.g., the oxalamide linker) using 3D-QSAR models .
Q. What strategies mitigate challenges in regioselectivity during indoline-thiophene coupling?
- Protecting group chemistry : Temporarily block reactive sites on indoline (e.g., N-Boc protection) to direct coupling to the desired position .
- Temperature control : Lower reaction temperatures (<80°C) to favor kinetic over thermodynamic products .
Q. How can process simulation tools optimize large-scale synthesis?
- COMSOL Multiphysics : Model heat/mass transfer in reflux systems to identify bottlenecks.
- AI-driven optimization : Train machine learning models on reaction parameters (e.g., solvent polarity, stoichiometry) to predict optimal conditions .
Methodological Notes
- Theoretical framework integration : Link synthesis and bioactivity studies to concepts like frontier molecular orbital theory (for reactivity) or lock-and-key models (for target binding) .
- Data contradiction resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
